molecular formula C10H9NO B12563160 2-(Prop-2-en-1-yl)phenyl cyanate CAS No. 143304-63-6

2-(Prop-2-en-1-yl)phenyl cyanate

Cat. No.: B12563160
CAS No.: 143304-63-6
M. Wt: 159.18 g/mol
InChI Key: VQUUFHFIBOOLBF-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)phenyl cyanate is an organic compound that belongs to the class of cyanate esters. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties, making them valuable in various industrial applications. This compound features a phenyl ring substituted with a prop-2-en-1-yl group and a cyanate functional group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)phenyl cyanate typically involves the reaction of phenol derivatives with cyanogen halides. One common method is the reaction of 2-(Prop-2-en-1-yl)phenol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of cyanate esters, including this compound, involves similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality cyanate esters .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yl)phenyl cyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Prop-2-en-1-yl)phenyl cyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yl)phenyl cyanate involves its ability to undergo polymerization reactions. The cyanate group can participate in cyclotrimerization reactions, forming triazine rings that contribute to the compound’s stability and performance in high-temperature applications. Additionally, its derivatives can interact with biological targets, such as enzymes, through various binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-en-1-yl)phenyl isocyanate
  • 2-(Prop-2-en-1-yl)phenyl carbamate
  • 2-(Prop-2-en-1-yl)phenyl urea

Uniqueness

2-(Prop-2-en-1-yl)phenyl cyanate is unique due to its cyanate functional group, which imparts distinct chemical reactivity and stability compared to similar compounds. Its ability to form high-performance polymers through cyclotrimerization reactions sets it apart from other related compounds .

Properties

CAS No.

143304-63-6

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

(2-prop-2-enylphenyl) cyanate

InChI

InChI=1S/C10H9NO/c1-2-5-9-6-3-4-7-10(9)12-8-11/h2-4,6-7H,1,5H2

InChI Key

VQUUFHFIBOOLBF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OC#N

Origin of Product

United States

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